molecular formula C26H22N2O4 B15151630 Methyl 4-({[2-(4-methoxyphenyl)-8-methylquinolin-4-yl]carbonyl}amino)benzoate

Methyl 4-({[2-(4-methoxyphenyl)-8-methylquinolin-4-yl]carbonyl}amino)benzoate

Cat. No.: B15151630
M. Wt: 426.5 g/mol
InChI Key: DXCVNOJNGVXWEJ-UHFFFAOYSA-N
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Description

Methyl 4-[2-(4-methoxyphenyl)-8-methylquinoline-4-amido]benzoate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core substituted with a methoxyphenyl group and an amido linkage to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[2-(4-methoxyphenyl)-8-methylquinoline-4-amido]benzoate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-ketoester in the presence of a strong acid.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline core is reacted with a methoxybenzene derivative in the presence of a Lewis acid catalyst.

    Amidation Reaction: The amido linkage is formed by reacting the substituted quinoline with an appropriate amine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[2-(4-methoxyphenyl)-8-methylquinoline-4-amido]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the quinoline ring or the amido group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as sodium azide or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives or amines.

    Substitution: Substituted quinoline derivatives with different functional groups.

Scientific Research Applications

Methyl 4-[2-(4-methoxyphenyl)-8-methylquinoline-4-amido]benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of methyl 4-[2-(4-methoxyphenyl)-8-methylquinoline-4-amido]benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to the inhibition of key biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its anticancer effects. Additionally, the compound may interact with cell membrane receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4-Methoxyphenethylamine

Uniqueness

Methyl 4-[2-(4-methoxyphenyl)-8-methylquinoline-4-amido]benzoate is unique due to its specific structural features, such as the quinoline core and the methoxyphenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or improved stability, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C26H22N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

methyl 4-[[2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl]amino]benzoate

InChI

InChI=1S/C26H22N2O4/c1-16-5-4-6-21-22(25(29)27-19-11-7-18(8-12-19)26(30)32-3)15-23(28-24(16)21)17-9-13-20(31-2)14-10-17/h4-15H,1-3H3,(H,27,29)

InChI Key

DXCVNOJNGVXWEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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